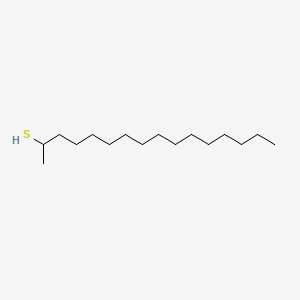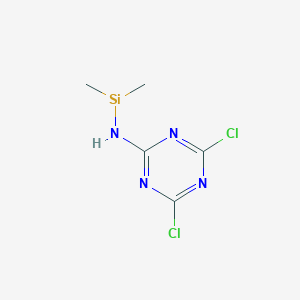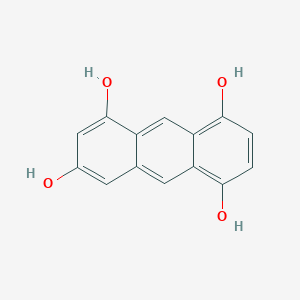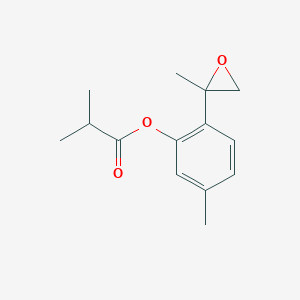
Hexadecane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecane-2-thiol: is a chemical compound belonging to the group of thiols. Its chemical formula is C16H34S . This compound is characterized by a long alkane chain with a thiol group (-SH) attached to the second carbon atom. This compound is a colorless liquid with an unpleasant odor and is practically insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecane-2-thiol can be synthesized by reacting 1-bromohexadecane with thiourea. The reaction typically involves heating the mixture under reflux conditions, followed by hydrolysis to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Applications De Recherche Scientifique
Hexadecane-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of nanoparticles and the formation of self-assembled monolayers (SAMs) on metal surfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the electroplating industry and as a chemical auxiliary in various industrial processes.
Mécanisme D'action
The mechanism of action of hexadecane-2-thiol primarily involves the interaction of its thiol group with metal surfaces. The sulfur atom in the thiol group has a high affinity for metals, leading to the formation of strong metal-sulfur bonds. This property is exploited in the formation of self-assembled monolayers (SAMs) on metal surfaces, where this compound molecules spontaneously organize into highly ordered structures .
Comparaison Avec Des Composés Similaires
Hexadecane-1-thiol: Similar to hexadecane-2-thiol but with the thiol group attached to the first carbon atom.
Dodecane-1-thiol: A shorter alkane chain with a thiol group attached to the first carbon atom.
Octadecane-1-thiol: A longer alkane chain with a thiol group attached to the first carbon atom.
Uniqueness: this compound is unique due to the position of the thiol group on the second carbon atom, which can influence its reactivity and the properties of the self-assembled monolayers it forms. This positional difference can lead to variations in the packing density and stability of the SAMs compared to those formed by similar compounds .
Propriétés
Numéro CAS |
66271-53-2 |
|---|---|
Formule moléculaire |
C16H34S |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
hexadecane-2-thiol |
InChI |
InChI=1S/C16H34S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
JEZYPUQOMROVOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)


![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)

![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
